N-(2-METHOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA
Description
N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a tetrahydrofuran ring
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-18-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNJHXHXABGFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA typically involves the reaction of 2-methoxyaniline with tetrahydrofuran-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The urea linkage can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl derivative.
Reduction: Formation of N-(2-methoxyphenyl)-tetrahydrofuran-2-amine.
Substitution: Formation of halogenated derivatives, such as N-(2-bromophenyl)-N’-tetrahydro-2-furanylmethylurea.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-N’-methylurea: Lacks the tetrahydrofuran ring, resulting in different chemical properties and reactivity.
N-(2-Methoxyphenyl)-N’-tetrahydro-2-furanylmethylcarbamate: Contains a carbamate linkage instead of a urea linkage, leading to different biological activities.
N-(2-Methoxyphenyl)-N’-tetrahydro-2-furanylmethylamide: Contains an amide linkage, which may influence its stability and reactivity.
The uniqueness of N-(2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
